An In-depth Technical Guide to 4-Chloro-2,6-dimethylquinoline
An In-depth Technical Guide to 4-Chloro-2,6-dimethylquinoline
Abstract: 4-Chloro-2,6-dimethylquinoline is a halogenated heterocyclic compound of significant interest to the scientific and drug development communities. Its quinoline core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern—a chloro group at the 4-position and methyl groups at the 2- and 6-positions—renders it a versatile building block for the synthesis of novel bioactive molecules. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution, providing a key reaction site for molecular elaboration. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of 4-Chloro-2,6-dimethylquinoline, grounded in established chemical principles and supported by authoritative references.
Section 1: Core Physicochemical Properties
4-Chloro-2,6-dimethylquinoline is a solid at room temperature. Its fundamental properties are crucial for designing reaction conditions, purification protocols, and formulation strategies. The presence of the chlorine atom and the aromatic system dictates its solubility, which is generally low in aqueous media but higher in common organic solvents such as ethanol and acetone, a trait common to many quinoline derivatives.
Table 1: Physicochemical Properties of 4-Chloro-2,6-dimethylquinoline
| Property | Value | Source(s) |
| CAS Number | 6270-08-2 | |
| Molecular Formula | C₁₁H₁₀ClN | |
| Molecular Weight | 191.66 g/mol | |
| Physical Form | Solid | |
| InChI Key | USUAZNLPQSKHJH-UHFFFAOYSA-N | |
| Solubility | Low in water; soluble in organic solvents. | Inferred from |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-2,6-dimethylquinoline is most logically achieved via a two-step process starting from a suitable aniline precursor. This approach leverages well-established quinoline synthesis reactions followed by a robust chlorination step.
Expertise & Causality: The most field-proven and adaptable route involves the initial construction of the corresponding 4-hydroxyquinoline (quinolin-4-one) tautomer, followed by dehydroxy-chlorination. The quinolin-4-one is a stable, often crystalline intermediate that is readily purified. The subsequent chlorination with an agent like phosphorus oxychloride (POCl₃) is a highly effective and widely used transformation for converting hydroxyl groups on electron-deficient heterocycles into chlorides.[1][2] This method is preferred over direct synthesis from a chlorinated aniline due to the potential for side reactions and the robust nature of the POCl₃ reaction.
Proposed Synthetic Workflow
The synthesis begins with the Conrad-Limpach reaction between 2,6-dimethylaniline and a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate, which is then thermally cyclized to yield 2,6-dimethylquinolin-4-one. The final step is the chlorination of this intermediate.
Caption: Proposed two-step synthesis of 4-Chloro-2,6-dimethylquinoline.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 2,6-Dimethylquinolin-4-one
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Reactant Preparation: In a flask equipped with a reflux condenser, combine 2,6-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture at 140-150°C for 2 hours. The water and ethanol formed during the reaction are distilled off.
-
Cyclization: Cool the reaction mixture slightly and add it portion-wise to a pre-heated high-boiling point solvent such as Dowtherm A or diphenyl ether at 250°C. Maintain this temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).
-
Work-up and Purification: Allow the mixture to cool to below 100°C and dilute with hexane or petroleum ether to precipitate the product. Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry. The crude product can be recrystallized from ethanol or a similar solvent to yield pure 2,6-dimethylquinolin-4-one.
Step 2: Synthesis of 4-Chloro-2,6-dimethylquinoline
-
Reaction Setup: To 2,6-dimethylquinolin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) as both the reagent and solvent.[3]
-
Chlorination: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The acidic solution is then neutralized by the slow addition of a base (e.g., sodium carbonate solution or aqueous ammonia) until a precipitate forms.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization.
Section 3: Chemical Reactivity and Reaction Mechanisms
The primary site of reactivity on 4-Chloro-2,6-dimethylquinoline is the C4 carbon. The electron-withdrawing effect of the ring nitrogen atom makes the C4 position electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SₙAr).[4][5] This reaction is a cornerstone for the functionalization of the quinoline scaffold.[6]
Trustworthiness & Causality: The SₙAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The aromaticity of the quinoline ring is temporarily broken. In the second, typically fast step, the chloride ion is expelled as a leaving group, restoring the aromatic system and yielding the 4-substituted product. This predictable and high-yielding reaction makes 4-Chloro-2,6-dimethylquinoline an exceptionally valuable synthetic intermediate.
General Reaction Scheme: Nucleophilic Aromatic Substitution (SₙAr)
Caption: General workflow for SₙAr on 4-Chloro-2,6-dimethylquinoline.
Detailed Experimental Protocol (General Amination)
-
Reaction Setup: In a suitable solvent (e.g., ethanol, isopropanol, or DMF), dissolve 4-Chloro-2,6-dimethylquinoline (1.0 eq).
-
Nucleophile Addition: Add the desired amine nucleophile (1.0–1.2 eq).[4] For less reactive amines, a base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl formed. In some cases, acid catalysis can accelerate the reaction.[6]
-
Reaction Conditions: Heat the mixture to reflux or use microwave irradiation to reduce reaction times.[4] Monitor the reaction by TLC until completion.
-
Work-up and Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue can be purified by recrystallization or column chromatography on silica gel to yield the pure 4-amino-2,6-dimethylquinoline derivative.
Section 4: Analytical Characterization
Table 2: Predicted Spectroscopic Data for 4-Chloro-2,6-dimethylquinoline
| Technique | Expected Observations |
| ¹H NMR | - Two singlets for the methyl groups (C2-CH₃ and C6-CH₃), likely in the δ 2.4-2.8 ppm range. - A singlet for the H3 proton. - A set of signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the H5, H7, and H8 protons, showing characteristic coupling patterns (e.g., a doublet for H8, a doublet of doublets for H7). |
| ¹³C NMR | - Eleven distinct carbon signals. - Signals for the two methyl carbons. - The C4 carbon signal would be significantly influenced by the attached chlorine. - Quaternary carbon signals (C2, C4, C6, C4a, C8a) would be identifiable by their chemical shifts and lack of attached protons. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) cluster at m/z 191 and 193 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |
| FTIR | - C-H stretching vibrations (aromatic and aliphatic) above 3000 cm⁻¹ and around 2900-3000 cm⁻¹. - C=C and C=N stretching vibrations characteristic of the quinoline ring in the 1500-1650 cm⁻¹ region. - A C-Cl stretching vibration, typically in the 1000-1100 cm⁻¹ region. |
Section 5: Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[11] 4-Chloro-2,6-dimethylquinoline serves as a critical intermediate for creating libraries of novel compounds for screening. The ability to easily displace the C4-chloro group allows for the introduction of a wide variety of functional groups, including amines, ethers, and thioethers, enabling the systematic exploration of structure-activity relationships (SAR).
Derivatives of chloroquinolines are investigated for a range of therapeutic applications, including:
-
Antimalarial Agents: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine.
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents are based on quinoline and quinazoline scaffolds.[12]
-
Antibacterial and Antifungal Agents: The quinoline nucleus is found in various compounds with potent antimicrobial properties.[11]
The 2,6-dimethyl substitution pattern provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates, potentially improving potency, selectivity, or metabolic stability.
Section 6: Safety and Handling
As a laboratory chemical, 4-Chloro-2,6-dimethylquinoline must be handled with appropriate care, adhering to standard safety protocols.
-
Hazard Classifications: It is classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Category 1).
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a dry, cool place.
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.
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